molecular formula C13H13ClN2O6 B14587148 N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid CAS No. 61137-29-9

N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid

Cat. No.: B14587148
CAS No.: 61137-29-9
M. Wt: 328.70 g/mol
InChI Key: CUVBOKYHBLEHIH-VIFPVBQESA-N
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Description

N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid is an organic compound with a molecular formula of C11H11ClN2O5. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of benzoic acid and is characterized by the presence of a chloroacetamido group attached to the benzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a low temperature (4-10°C) to prevent side reactions. The product, 4-(2-chloroacetamido)benzoic acid, is then coupled with L-aspartic acid under appropriate conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major products are 4-aminobenzoic acid and L-aspartic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Mechanism of Action

The mechanism of action of N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the metabolism of nucleic acids, proteins, and carbohydrates. This inhibition can lead to the disruption of essential cellular processes, making it effective against certain bacteria and cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both 4-(2-chloroacetamido)benzoic acid and L-aspartic acid. This combination enhances its potential as a therapeutic agent, making it more effective in targeting specific molecular pathways.

Properties

CAS No.

61137-29-9

Molecular Formula

C13H13ClN2O6

Molecular Weight

328.70 g/mol

IUPAC Name

(2S)-2-[[4-[(2-chloroacetyl)amino]benzoyl]amino]butanedioic acid

InChI

InChI=1S/C13H13ClN2O6/c14-6-10(17)15-8-3-1-7(2-4-8)12(20)16-9(13(21)22)5-11(18)19/h1-4,9H,5-6H2,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t9-/m0/s1

InChI Key

CUVBOKYHBLEHIH-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CCl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CCl

Origin of Product

United States

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